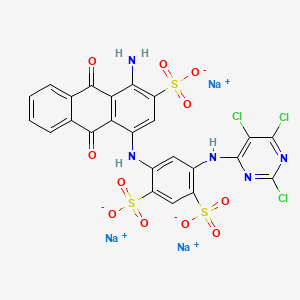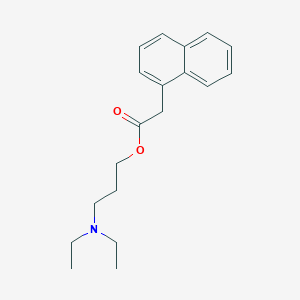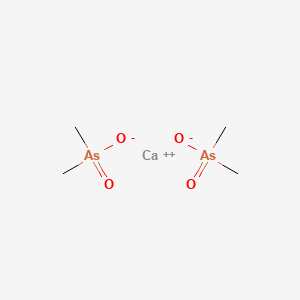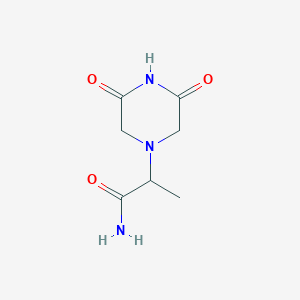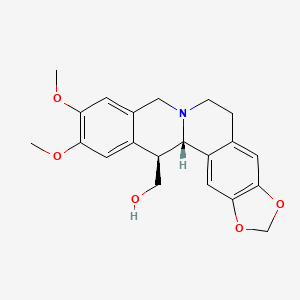![molecular formula C6H16Cl2N2 B13795139 6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
6-Methyl-[1,4]diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,4]diazepane dihydrochloride typically involves the reaction of 6-Methyl-[1,4]diazepane with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
6-Methyl-[1,4]diazepane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Methyl-[1,4]diazepane dihydrochloride can be compared with other similar compounds such as:
5-Methyl-1,4-diazepane dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
3-Ethyl-4-methyl-1,4-diazepan-5-one: This compound has an additional ketone group and an ethyl group, making it structurally different.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various research and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
6-methyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H |
InChI Key |
XCJTZTMSUSBNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCNC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


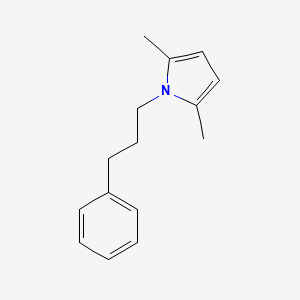
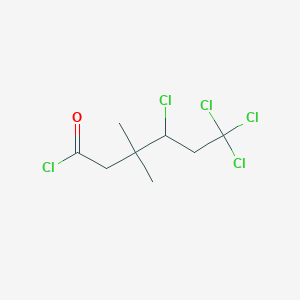

![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

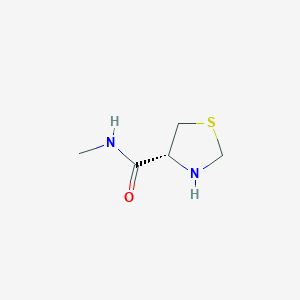
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
